molecular formula C19H13BrN2O3 B343103 5-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide

5-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide

Cat. No.: B343103
M. Wt: 397.2 g/mol
InChI Key: QZWQBSWKLNEYCN-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

The synthesis of 5-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide typically involves the reaction of 5-bromo-2-furoic acid with 4-(6-methyl-1,3-benzoxazol-2-yl)aniline under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

5-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

5-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

5-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide can be compared with other benzoxazole derivatives such as:

    5-chloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide: Similar structure but with a chlorine atom instead of bromine.

    5-fluoro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide: Similar structure but with a fluorine atom instead of bromine.

    5-iodo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific biological activities and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C19H13BrN2O3

Molecular Weight

397.2 g/mol

IUPAC Name

5-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H13BrN2O3/c1-11-2-7-14-16(10-11)25-19(22-14)12-3-5-13(6-4-12)21-18(23)15-8-9-17(20)24-15/h2-10H,1H3,(H,21,23)

InChI Key

QZWQBSWKLNEYCN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br

Origin of Product

United States

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